

Application Notes: Quantitative Analysis of Fibrosis Using Picro-Sirius Red Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid red 154*

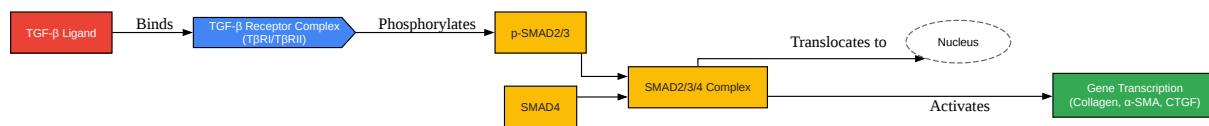
Cat. No.: *B12371613*

[Get Quote](#)

Introduction

The quantification of collagen deposition is a cornerstone in the study of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins that can lead to organ dysfunction and failure. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Picro-Sirius Red (PSR) staining for the robust and quantitative analysis of fibrosis.

It is important to clarify that while the query specified **C.I. Acid Red 154**, the established and validated method for collagen quantification in scientific literature utilizes Sirius Red F3B (C.I. 35780, Direct Red 80) in combination with picric acid. This combination, known as Picro-Sirius Red (PSR) stain, offers high specificity and sensitivity for collagen detection.[\[1\]](#) This document will focus exclusively on the PSR methodology as it represents the gold standard for quantitative histological assessment of fibrosis.[\[2\]](#)

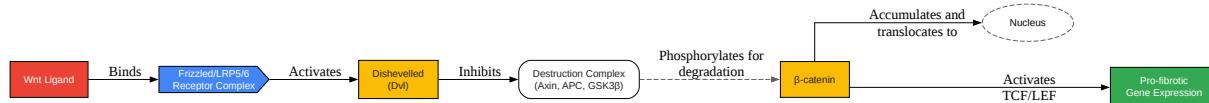

The principle of PSR staining lies in the specific binding of the elongated, anionic sulfonic acid groups of Sirius Red dye molecules to the basic amino acid residues of collagen under acidic conditions provided by picric acid.[\[3\]](#) This interaction enhances the natural birefringence of collagen fibers when viewed under polarized light, allowing for both visualization and quantification. Under polarized light, thicker type I collagen fibers typically appear yellow to red, while thinner type III collagen fibers appear green, providing qualitative insights into the collagen composition of the tissue.[\[4\]](#)

Key Signaling Pathways in Fibrosis

Fibrosis is a complex process regulated by a network of interconnected signaling pathways. Understanding these pathways is crucial for the development of anti-fibrotic therapies. The three primary pathways involved are the Transforming Growth Factor- β (TGF- β), Wingless/Int (Wnt), and Hippo/YAP/TAZ pathways.^[5]

TGF- β Signaling Pathway

The TGF- β pathway is a master regulator of fibrosis.^[5] Upon ligand binding, TGF- β receptors activate downstream SMAD proteins, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including those for collagen and other ECM components.^[3]
^[6]

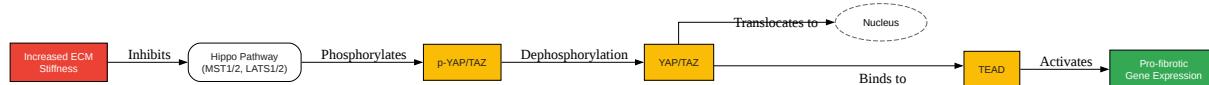


[Click to download full resolution via product page](#)

Caption: Canonical TGF- β signaling pathway in fibrosis.

Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway plays a significant role in fibrosis by promoting the accumulation and nuclear translocation of β-catenin.^[7] In the nucleus, β-catenin associates with transcription factors to drive the expression of genes involved in fibroblast activation and ECM production.^[8]



[Click to download full resolution via product page](#)

Caption: Canonical Wnt/β-catenin signaling in fibrosis.

YAP/TAZ Signaling Pathway

The Hippo pathway effectors, YAP and TAZ, are key mediators of mechanical signals and are increasingly recognized for their role in fibrosis.^[5] Increased tissue stiffness, a hallmark of fibrosis, activates YAP/TAZ, leading to their nuclear translocation and the promotion of a pro-fibrotic gene expression program.^[9]

[Click to download full resolution via product page](#)

Caption: YAP/TAZ signaling pathway in fibrosis.

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.^{[10][11]}

Reagents:

- Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B in saturated aqueous picric acid.
- Weigert's Iron Hematoxylin (for optional nuclear counterstaining).
- 0.5% Acetic Acid Solution.
- Ethanol (graded series: 70%, 95%, 100%).

- Xylene or xylene substitute.
- Resinous mounting medium.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2x5 minutes.
 - Hydrate through graded ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).
 - Rinse in distilled water.
- (Optional) Nuclear Counterstaining:
 - Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
 - Rinse well in running tap water.
- Picro-Sirius Red Staining:
 - Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.
- Rinsing and Dehydration:
 - Rinse slides briefly in two changes of 0.5% acetic acid solution.[\[11\]](#)
 - Dehydrate rapidly through three changes of 100% ethanol.
- Clearing and Mounting:
 - Clear in two changes of xylene (or substitute).
 - Mount with a resinous mounting medium.

Protocol 2: Picro-Sirius Red Staining of Frozen Tissue Sections

This protocol is suitable for fresh frozen tissues.[\[1\]](#)[\[10\]](#)

Reagents:

- 10% Neutral Buffered Formalin.
- Picro-Sirius Red Solution.
- 0.1 N Hydrochloric Acid (HCl).
- Ethanol (graded series).
- Xylene or xylene substitute.
- Aqueous or resinous mounting medium.

Procedure:

- Fixation:
 - Fix fresh frozen sections in 10% formalin for 2 to 5 minutes.[\[1\]](#)
 - Rinse well in distilled water.
- Staining:
 - Incubate sections in Picro-Sirius Red solution for 90 minutes.[\[1\]](#)
- Rinsing:
 - Rinse in two changes of 0.1 N HCl for 1 minute each.[\[10\]](#)
 - Rinse in distilled water.
- Dehydration and Mounting:
 - Dehydrate rapidly in graded ethanol.
 - Clear in xylene and mount.

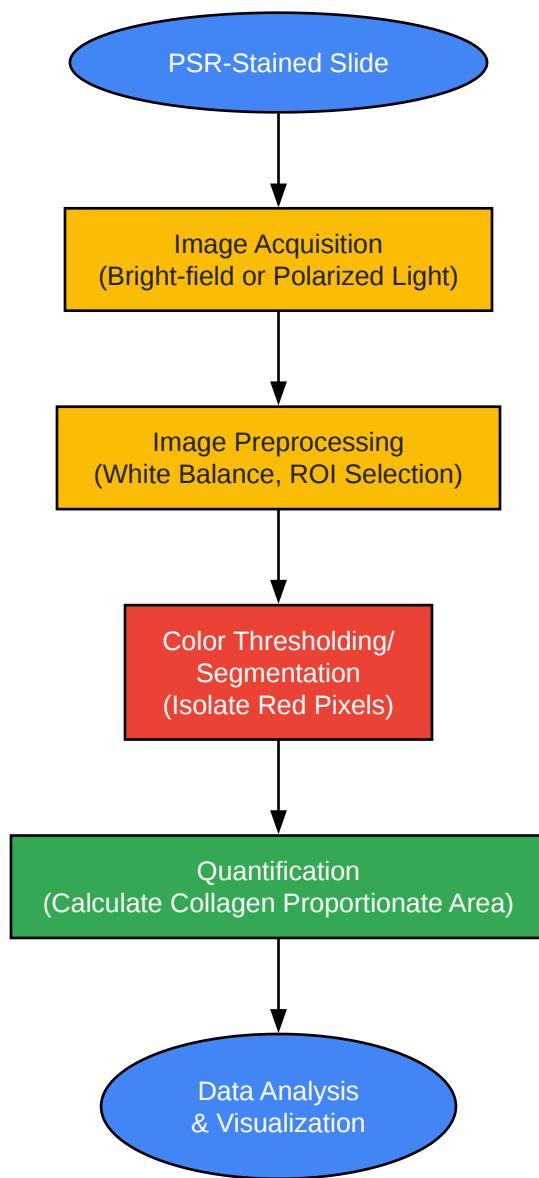
Protocol 3: Quantification of Collagen in Cell Culture

This protocol allows for the quantification of cell-associated collagen in adherent cell cultures.

[4]

Reagents:

- Picro-Sirius Red Staining Solution: 0.1% (w/v) Sirius Red in saturated aqueous picric acid.
- Washing Solution: 0.5% acetic acid in distilled water.
- Elution Buffer: 0.1 M NaOH.
- 96-well clear flat-bottom tissue culture plates.


Procedure:

- Cell Culture and Fixation:
 - Culture cells to desired confluence in a 96-well plate.
 - Aspirate media and gently wash with PBS.
 - Fix cells with 100 μ L of 10% formalin for 30 minutes.
 - Wash plates with distilled water and allow to air dry.
- Staining:
 - Add 100 μ L of Picro-Sirius Red Staining Solution to each well and incubate for 1 hour at room temperature.
- Washing:
 - Aspirate the staining solution and wash wells extensively with the washing solution until the supernatant is clear.
- Dye Elution:

- Add 150 µL of Elution Buffer to each well and incubate for 30 minutes with gentle agitation.
- Quantification:
 - Transfer 100 µL of the eluate to a new 96-well plate and measure the optical density (OD) at 540-570 nm using a microplate reader.
 - A standard curve using known concentrations of purified collagen should be prepared to determine the absolute amount of collagen.

Workflow for Quantitative Image Analysis

The quantification of fibrosis from PSR-stained tissue sections is most accurately performed using digital image analysis.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative image analysis of fibrosis.

Data Presentation

The following tables summarize representative quantitative data from studies using Picro-Sirius Red staining to assess fibrosis in various organs. The primary metric used is the Collagen Proportionate Area (CPA), which represents the percentage of the tissue area occupied by collagen.[\[14\]](#)

Table 1: Quantification of Liver Fibrosis in a CCl₄-induced Mouse Model[\[15\]](#)

Treatment Group	Duration	Collagen Proportionate Area (%) (Mean \pm SD)
Control	6 weeks	1.2 \pm 0.4
CCl ₄	4 weeks	4.5 \pm 1.1
CCl ₄	6 weeks	8.9 \pm 2.3

Table 2: Quantification of Cardiac Fibrosis in a Rat Model of Pulmonary Hypertension[16]

Heart Region	Control Group CPA (%) (Mean \pm SEM)	PH Group CPA (%) (Mean \pm SEM)
Right Ventricle (RV)	1.36 \pm 0.09	3.02 \pm 0.20
Left Ventricle (LV)	1.21 \pm 0.20	2.72 \pm 0.19
Septum	1.00 \pm 0.07	2.50 \pm 0.17

Table 3: Multi-Organ Fibrosis Quantification in Mouse Models[12]

Organ	Fibrosis Model	Control Group CPA (%) (Mean \pm SD)	Fibrotic Group CPA (%) (Mean \pm SD)
Liver	CCl ₄ (7 weeks)	1.1 \pm 0.3	7.8 \pm 1.5
Lung	Bleomycin (chronic)	2.5 \pm 0.6	12.3 \pm 2.1
Kidney	Cisplatin (4 weeks)	0.9 \pm 0.2	3.7 \pm 0.8

Table 4: Quantification of Dermal Fibrosis in a Bleomycin-Induced Scleroderma Model

(Representative data based on typical findings in the field)

Treatment Group	Dermal Thickness (μm) (Mean ± SD)	Collagen Area Fraction (%) (Mean ± SD)
Saline Control	150 ± 25	25 ± 5
Bleomycin	350 ± 50	65 ± 10
Bleomycin + Anti-fibrotic Drug	200 ± 30	35 ± 8

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boekelsci.com [boekelsci.com]
- 2. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 4. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 8. Wnt/β-catenin signaling and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP/TAZ Signaling in the Pathobiology of Pulmonary Fibrosis | MDPI [mdpi.com]
- 10. biotna.net [biotna.net]
- 11. abcam.cn [abcam.cn]
- 12. Digital Image Analysis of Picosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digital Image Analysis of Picosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantitative Analysis of Fibrosis Using Picro-Sirius Red Staining]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12371613#using-c-i-acid-red-154-for-quantitative-analysis-of-fibrosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com